gamma-Solanine
Overview
Description
Gamma-Solanine is a glycoalkaloid compound found in plants of the Solanaceae family, such as potatoes and tomatoes. It is known for its toxic properties and bitter taste, serving as a natural defense mechanism against herbivores and pathogens. This compound is structurally composed of a nitrogen-containing steroidal aglycone linked to a sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Solanine can be extracted from plant sources using various methods. One common approach is aqueous two-phase extraction (ATPE), which uses salts to partition the desired metabolites into a green extraction solvent, typically ethanol, from water . This method is eco-friendly and efficient for extracting multiple metabolites simultaneously.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, primarily potatoes. The process includes harvesting the plant material, followed by extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and ultra-high performance liquid chromatography (UHPLC) .
Chemical Reactions Analysis
Types of Reactions: Gamma-Solanine undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are crucial for its biosynthesis and metabolism in plants.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Major Products Formed: The major products formed from these reactions include solanidine (the aglycone) and various sugar moieties.
Scientific Research Applications
Gamma-Solanine has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying glycoalkaloid biosynthesis and metabolism.
Biology: Researchers investigate its role in plant defense mechanisms and its effects on herbivores and pathogens.
Mechanism of Action
Gamma-Solanine exerts its effects through several mechanisms:
Apoptosis Induction: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Cell Cycle Arrest: this compound can halt the cell cycle, preventing the proliferation of cancer cells.
Autophagy: It promotes autophagy, a process where cells degrade and recycle their components.
Anti-Angiogenesis: this compound inhibits the formation of new blood vessels, which is crucial for tumor growth.
Comparison with Similar Compounds
Gamma-Solanine is part of a group of glycoalkaloids found in Solanaceae plants. Similar compounds include:
Alpha-Solanine: Another glycoalkaloid with similar toxic properties.
Alpha-Chaconine: Found alongside this compound in potatoes, it also contributes to the plant’s defense mechanisms.
Alpha-Tomatine: Predominantly found in tomatoes, it shares structural similarities with this compound but differs in its sugar moiety composition
This compound’s unique combination of a nitrogen-containing steroidal aglycone and specific sugar moieties distinguishes it from other glycoalkaloids, contributing to its distinct biological activities and applications.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3/t17-,18+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31+,32-,33-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKMGZVTKHZDA-XTTMRYAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-37-5 | |
Record name | gamma-Solanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .GAMMA.-SOLANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKD226IDCZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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